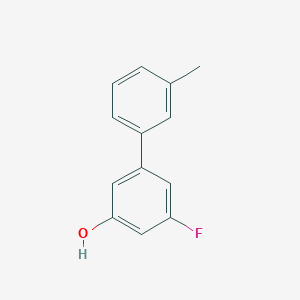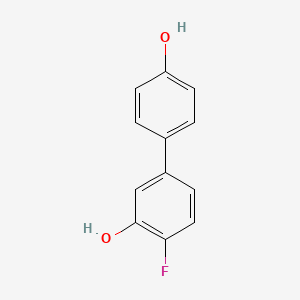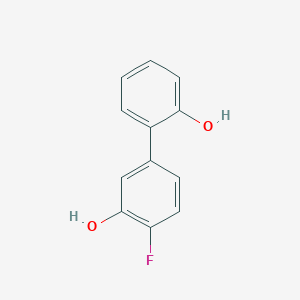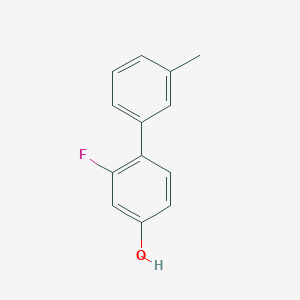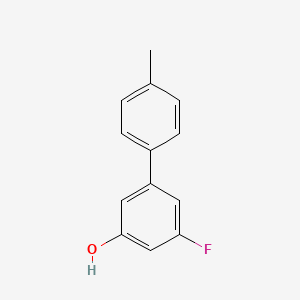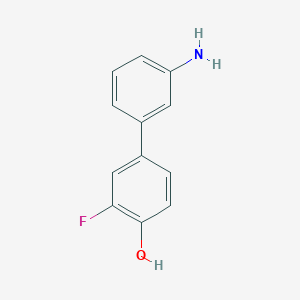
5-(4-Cyanophenyl)-2-fluorophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Cyanophenyl)-2-fluorophenol, 95% (5-CFP-95) is a phenolic compound with a wide range of applications in the scientific research field. It is a versatile compound with a variety of properties, such as its ability to act as a reducing agent and a ligand. Its structure is composed of a benzene ring with a phenyl group attached to the fourth carbon, a fluorine atom attached to the second carbon, and a cyano group attached to the fourth carbon. 5-CFP-95 is highly soluble in both organic and aqueous solvents, and its melting point is around 95 °C.
Wirkmechanismus
5-(4-Cyanophenyl)-2-fluorophenol, 95% is a versatile compound with a variety of properties, such as its ability to act as a reducing agent and a ligand. As a reducing agent, 5-(4-Cyanophenyl)-2-fluorophenol, 95% is able to reduce a variety of organic compounds. This is due to its ability to donate electrons to the substrate, resulting in the reduction of the substrate. As a ligand, 5-(4-Cyanophenyl)-2-fluorophenol, 95% is able to coordinate to metal atoms, forming coordination complexes. This is due to its ability to donate electrons to the metal atom, resulting in the formation of a bond between the metal atom and the 5-(4-Cyanophenyl)-2-fluorophenol, 95% molecule.
Biochemical and Physiological Effects
5-(4-Cyanophenyl)-2-fluorophenol, 95% is a versatile compound with a variety of properties, and as such, it has a variety of biochemical and physiological effects. 5-(4-Cyanophenyl)-2-fluorophenol, 95% has been shown to have antifungal activity, as well as antibacterial activity. Additionally, 5-(4-Cyanophenyl)-2-fluorophenol, 95% has been shown to have antioxidant activity, and has been shown to protect cells from oxidative damage. 5-(4-Cyanophenyl)-2-fluorophenol, 95% has also been found to be cytotoxic, and has been shown to inhibit the growth of tumor cells.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-Cyanophenyl)-2-fluorophenol, 95% is a versatile compound with a variety of properties, and as such, it has a variety of advantages and limitations for use in laboratory experiments. One of the advantages of 5-(4-Cyanophenyl)-2-fluorophenol, 95% is its high solubility in both organic and aqueous solvents, which makes it easy to use in a variety of experiments. Additionally, 5-(4-Cyanophenyl)-2-fluorophenol, 95% is a relatively stable compound, which makes it suitable for long-term storage. However, 5-(4-Cyanophenyl)-2-fluorophenol, 95% is also a highly reactive compound, which can lead to unexpected results if not handled properly.
Zukünftige Richtungen
5-(4-Cyanophenyl)-2-fluorophenol, 95% is a versatile compound with a variety of potential applications in the scientific research field. In the future, 5-(4-Cyanophenyl)-2-fluorophenol, 95% could be used in the synthesis of a variety of organic compounds, such as pharmaceuticals, polymers, and metal-organic frameworks. Additionally, 5-(4-Cyanophenyl)-2-fluorophenol, 95% could be used as a reducing agent or a ligand in the study of coordination chemistry. Finally, 5-(4-Cyanophenyl)-2-fluorophenol, 95% could be used in the study of its biochemical and physiological effects, such as its antifungal, antibacterial, and antioxidant activity.
Synthesemethoden
5-(4-Cyanophenyl)-2-fluorophenol, 95% can be synthesized using a variety of methods. The most common method is the reaction of 4-cyanophenol with 2-fluorobenzaldehyde in the presence of a base and a catalyst. This reaction produces a mixture of 5-(4-Cyanophenyl)-2-fluorophenol, 95% and 4-cyanophenol. The mixture can then be purified by recrystallization or distillation. Another method for synthesizing 5-(4-Cyanophenyl)-2-fluorophenol, 95% is the reaction of 4-cyanophenol and 2-fluorobenzaldehyde in the presence of a base and a catalyst. This reaction produces a mixture of 5-(4-Cyanophenyl)-2-fluorophenol, 95% and 4-cyanophenol, which can then be purified by recrystallization or distillation.
Wissenschaftliche Forschungsanwendungen
5-(4-Cyanophenyl)-2-fluorophenol, 95% is a versatile compound with a variety of applications in scientific research. It has been used in a variety of studies, such as the synthesis of organic compounds, the synthesis of polymers, the study of metal-organic frameworks, and the study of catalysts. 5-(4-Cyanophenyl)-2-fluorophenol, 95% has also been used in the synthesis of pharmaceuticals, and as a reducing agent in chemical reactions. Additionally, 5-(4-Cyanophenyl)-2-fluorophenol, 95% has been used as a ligand in the study of coordination chemistry.
Eigenschaften
IUPAC Name |
4-(4-fluoro-3-hydroxyphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO/c14-12-6-5-11(7-13(12)16)10-3-1-9(8-15)2-4-10/h1-7,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIXXCGDMQRBLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684107 |
Source


|
| Record name | 4'-Fluoro-3'-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261897-15-7 |
Source


|
| Record name | 4'-Fluoro-3'-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

